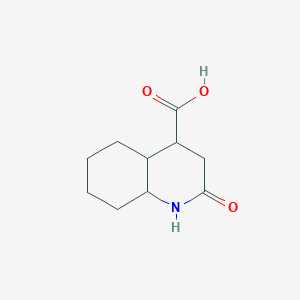

2-Oxo-decahydroquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxo-decahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H15NO3 . It is used in various pharmaceutical testing . The compound is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .

Molecular Structure Analysis

The InChI code for 2-Oxo-decahydroquinoline-4-carboxylic acid is 1S/C10H15NO3/c12-9-5-7 (10 (13)14)6-3-1-2-4-8 (6)11-9/h6-8H,1-5H2, (H,11,12) (H,13,14) and the InChI key is KZIFWTRFOOLYIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo-decahydroquinoline-4-carboxylic acid is 197.23 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A study by Hayani et al. (2021) described the synthesis of new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives. These were synthesized through esterification of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various alcohols, followed by alkylation reactions. The molecular docking study of these derivatives showed potential interactions with protein database inhibitors, highlighting their potential in therapeutic applications (Hayani et al., 2021).

Antagonist Activity at NMDA Receptor

Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives from kynurenic acid, evaluating them for antagonist activity at the glycine site on the NMDA receptor. The study found that certain structural modifications in these derivatives affected their potency and stereoselectivity, providing insights into the structural requirements for binding to the NMDA receptor (Carling et al., 1992).

Antibacterial Activity

Research by Glushkov et al. (1988) on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives led to the development of antibacterial agents such as oxolinic acid, norfloxacin, and cyprofloxacin. The study underscores the importance of the quinoline carboxylic acid structure in developing new analogs with high antibacterial activity (Glushkov et al., 1988).

Breast Anticancer Activity

A study by Gaber et al. (2021) aimed to synthesize new 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and test their anticancer effect against the breast cancer MCF-7 cell line. The results indicated significant anticancer activity for some of these compounds, demonstrating the potential of these derivatives in cancer therapy (Gaber et al., 2021).

Analgesic Properties

Ukrainets et al. (2008) prepared derivatives of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, including 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, and compared their diuretic properties with similar compounds. This study contributes to understanding the structure-biological activity relationship of these compounds (Ukrainets et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h6-8H,1-5H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIFWTRFOOLYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-decahydroquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-3-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2424146.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2424147.png)

![4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2424148.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2424153.png)

![methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2424154.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2424155.png)

![2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2424156.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2424157.png)